molecular formula C12H13BrN2O2 B2884941 1-(3-Amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione CAS No. 1506034-25-8

1-(3-Amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione

Cat. No.: B2884941
CAS No.: 1506034-25-8
M. Wt: 297.152
InChI Key: SNJLLJOFFXTAJJ-UHFFFAOYSA-N
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Description

1-(3-Amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione is an organic compound that features a pyrrolidine ring substituted with an amino group and a bromine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-bromophenylamine and 3,3-dimethylglutaric anhydride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or toluene. The temperature is maintained at around 0-5°C initially and then gradually increased to room temperature.

    Catalysts and Reagents: Common reagents include base catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is also common to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups like hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkyl halides.

Major Products

The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted phenyl compounds.

Scientific Research Applications

1-(3-Amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-bromophenylamine: A precursor in the synthesis of the target compound.

    3,3-Dimethylglutaric anhydride: Another precursor used in the synthesis.

    4-Amino-3-bromophenol: A structurally similar compound with different functional groups.

Uniqueness

1-(3-Amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(3-amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2)6-10(16)15(11(12)17)7-3-4-8(13)9(14)5-7/h3-5H,6,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJLLJOFFXTAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C1=O)C2=CC(=C(C=C2)Br)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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